molecular formula C21H23N3O4 B10990032 N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10990032
M. Wt: 381.4 g/mol
InChI Key: WMSOGUSLUDSSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic carboxamide derivative featuring a hybrid structure combining an indole-3-carboxamide core and a 3,4-dimethoxybenzoyl moiety. The molecule is characterized by:

  • A 1-methylindole-3-carboxamide group, which provides a planar aromatic system and hydrogen-bonding capacity via the carboxamide linkage.
  • Methoxy substituents at positions 3 and 4 of the phenyl ring, which enhance lipophilicity and modulate electronic effects .

This compound shares structural motifs with bioactive molecules targeting neurological receptors (e.g., cannabinoid receptors) and enzyme inhibitors, as suggested by analogs in the evidence .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-24-13-16(15-6-4-5-7-17(15)24)21(26)23-11-10-22-20(25)14-8-9-18(27-2)19(12-14)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

WMSOGUSLUDSSKO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the indole reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Linkage: The final step involves the reaction of the intermediate product with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or sulfonated derivatives.

Scientific Research Applications

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related carboxamides below, with key differences highlighted:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Pharmacological Relevance Reference
N-(2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide Indole-3-carboxamide 1-methylindole, 3,4-dimethoxybenzoyl ethyl linker Potential CNS activity (analogous to CB agonists)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-dimethoxyphenethylamine Synthetic intermediate; no reported bioactivity
1-Methyl-N-(2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide Indole-3-carboxamide 3,4,5-trimethoxybenzoyl group Increased lipophilicity; potential enhanced membrane permeability
(S)-N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide Indazole-3-carboxamide 2-fluorobenzyl, valine amide side chain High CB1/CB2 receptor agonism (EC50 = 12–18 nM)
N-(3-Hydroxypropyl)-indole-3-carboxamide Indole-3-carboxamide 3-hydroxypropyl linker Chromogenic enzyme substrate; limited receptor interaction

Structural Variations and Functional Implications

  • Methoxy Substitution Patterns: The 3,4-dimethoxyphenyl group in the target compound offers moderate electron-donating effects and lipophilicity.
  • Linker Modifications: The ethylamino linker in the target compound balances flexibility and rigidity, enabling optimal positioning of the dimethoxybenzoyl group. Replacing this with a hydroxypropyl linker () introduces polarity, making the compound more suitable for enzymatic assays than receptor binding .
  • Core Heterocycle Differences :

    • Indazole-based analogs () show stronger CB1/CB2 receptor agonism due to the indazole ring’s higher dipole moment and fluorine substitution, which enhances binding pocket interactions .

Pharmacological and Regulatory Considerations

  • Regulatory Status : Indole carboxamides with alkyl/benzyl substitutions are classified as controlled substances in some jurisdictions (). The 3,4-dimethoxy substitution may circumvent legal restrictions compared to cyclohexylmethyl or fluorobenzyl analogs .

Biological Activity

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, commonly referred to as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 342.38 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the regulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this indole derivative has been reported to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It inhibits the signaling pathways involved in inflammation, reducing cytokine levels.
  • DNA Interaction : Some studies suggest that indole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Data Tables

Activity TypePathogen/Cell LineMIC/IC50 ValueReference
AnticancerMCF-7 (Breast Cancer)15 μM
AntibacterialS. aureus8 μg/mL
Anti-inflammatoryMacrophages (in vitro)IC50 20 μM

Case Studies

  • Study on Anticancer Activity :
    A study conducted by Birajdar et al. (2013) synthesized various indole derivatives and evaluated their anticancer activity through cell viability assays. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 μM .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial efficacy of indole derivatives against common bacterial strains. The compound showed effective inhibition against Staphylococcus aureus, with an MIC comparable to established antibiotics like ciprofloxacin .
  • Inflammatory Response Study :
    Research highlighted the anti-inflammatory potential of this compound by measuring cytokine levels in lipopolysaccharide-stimulated macrophages. The results demonstrated a significant reduction in TNF-α and IL-6 levels, indicating its therapeutic potential in inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.